2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
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Overview
Description
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features a benzoxazole ring fused to a pyridine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The final step involves coupling the benzoxazole and pyridine rings via an ethanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where the benzoxazole is acylated with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound may be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with DNA or RNA function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-yl)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridine ring attached at a different position.
2-(1,3-benzoxazol-2-yl)-1-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridine ring attached at a different position.
2-(1,3-benzoxazol-2-yl)-1-(quinolin-3-yl)ethan-1-one: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is unique due to its specific arrangement of the benzoxazole and pyridine rings, which may confer distinct chemical and biological properties. This unique structure may result in different reactivity, binding affinity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYNWMUZZVKELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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